REACTION_SMILES
|
[C:16]1(=[O:20])[CH2:17][CH2:18][CH2:19]1.[F:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][CH3:7])[cH:8][cH:9][c:10]([NH2:12])[cH:11]1.[Na:13][C:14]#[N:15]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[NH:6][CH3:7])[cH:8][cH:9][c:10]([NH:12][C:16]2([C:14]#[N:15])[CH2:17][CH2:18][CH2:19]2)[cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1CCC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNC(=O)c1ccc(N)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Na]
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)c1ccc(NC2(C#N)CCC2)cc1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |